molecular formula C14H15NO B11889651 (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline

(E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline

Cat. No.: B11889651
M. Wt: 213.27 g/mol
InChI Key: CCAASCAAAMAWCT-ZZXKWVIFSA-N
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Description

(E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline is a quinoline derivative with a unique structure that includes an ethoxy group at the 8th position and a prop-1-en-1-yl group at the 7th position. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline can be achieved through various synthetic routes. One common method involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. This method typically involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of a base. The Conrad–Limpach synthesis and the Doebner–Miller reaction are also used for the preparation of quinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Green chemistry approaches, such as the use of microwave-assisted reactions and solvent-free conditions, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce halogens or other functional groups onto the quinoline ring .

Scientific Research Applications

(E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells. The exact mechanism depends on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Quinine: A well-known antimalarial drug with a quinoline structure.

    Chimanine: A quinoline alkaloid with antiprotozoal activity.

    Cryptolepine: Another quinoline alkaloid with antimicrobial properties.

Uniqueness

(E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

8-ethoxy-7-[(E)-prop-1-enyl]quinoline

InChI

InChI=1S/C14H15NO/c1-3-6-12-9-8-11-7-5-10-15-13(11)14(12)16-4-2/h3,5-10H,4H2,1-2H3/b6-3+

InChI Key

CCAASCAAAMAWCT-ZZXKWVIFSA-N

Isomeric SMILES

CCOC1=C(C=CC2=C1N=CC=C2)/C=C/C

Canonical SMILES

CCOC1=C(C=CC2=C1N=CC=C2)C=CC

Origin of Product

United States

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